molecular formula C13H18N2O3 B1674222 Lacosamide CAS No. 175481-36-4

Lacosamide

Cat. No. B1674222
M. Wt: 250.29 g/mol
InChI Key: VPPJLAIAVCUEMN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lacosamide is an antiepileptic drug used to treat partial-onset seizures and primary generalized tonic-clonic seizures . It acts on the central nervous system (CNS) to reduce the number and severity of seizures .


Synthesis Analysis

The total synthesis of Lacosamide has been reported in several studies . The key step in the synthesis is a stereospecific allyl cyanate-to-isocyanate rearrangement, which proceeds with chirality transfer . The enantiopure starting material for the rearrangement step was accessed from ethyl L-lactate .


Molecular Structure Analysis

Lacosamide has a molecular formula of C13H18N2O3 . Its molecular weight is 250.29 g/mol .


Chemical Reactions Analysis

Lacosamide exhibits a pharmacodynamic effect that is closely correlated with its plasma concentration . The pharmacokinetic and pharmacodynamic relationship for reduction of seizure frequency can be described by a maximum effect (E_max) model .


Physical And Chemical Properties Analysis

Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . Variability in pharmacokinetic parameters is low (coefficients of variation almost all <20 %) .

Scientific Research Applications

1. Lacosamide's Role in Pain Management

Lacosamide, primarily known as an anti-epileptic drug, has been utilized in the treatment of pain. Its unique action in enhancing slow inactivation of sodium channels, particularly NaV1.7 channels, sets it apart from typical anticonvulsants and local anesthetics. This distinction is highlighted by its binding mechanism and mode of action, which involves specific interactions with the voltage sensor domain and the channel pore (Labau et al., 2021).

2. Therapeutic Potential in Ocular Conditions

A study demonstrated Lacosamide's potential in reducing the hyperexcitability of corneal sensory nerves in tear-deficient animals, suggesting its application in treating ocular surface dryness resulting from hyposecretory or evaporative dry eye disease (Kovács et al., 2012).

3. Neuroprotective Effects

Lacosamide has shown neuroprotective effects against transient ischemic damage. A study found that pre-treatment with Lacosamide in gerbils led to the protection of hippocampal neurons from ischemic damage, potentially related to its impact on enhancing expressions of catalase and glutathione peroxidase (Choi et al., 2016).

4. Pharmacokinetic and Pharmacodynamic Profile

Lacosamide has a favorable pharmacokinetic and pharmacodynamic profile, with rapid absorption, high oral bioavailability, and a low potential for drug-drug interactions. Its mechanism of action, involving the selective enhancement of sodium channel slow inactivation, contributes to its therapeutic effectiveness in seizure control without significantly impacting physiological functions (Cawello, 2015).

5. Application in Neuro-oncological Patients

In neuro-oncological patients, Lacosamide has been effective in controlling seizures, including acute conditions such as status epilepticus. This showcases its clinical utility in a specialized patient group, providing a viable option for seizure management in cancer-related cases (Toledo et al., 2018).

6. Potential in Alzheimer's Disease Treatment

Lacosamide, as a histone deacacetylase (HDAC) inhibitor, shows potential for treating memory disorders like Alzheimer's disease. A study indicated that Lacosamide reduced HDAC levels in the brain and improved memory in animal models, suggesting its potential application beyond epilepsy treatment (Bang et al., 2015).

7. Efficacy in Pediatric Epilepsy and Status Epilepticus

Lacosamide has been evaluated for its efficacy in children with drug-resistant epilepsy and refractory status epilepticus. Evidence suggests its usefulness as an add-on therapy in pediatric patients for seizure control and its favorable safety profile. This expands the application of Lacosamide to younger age groups, providing a valuable option in challenging cases of epilepsy (Ortiz de la Rosa et al., 2018).

Safety And Hazards

Clinical use of Lacosamide should be noticed and avoided in relation to adverse drug reactions (ADRs) since it raises the risk of cardiac arrest, ventricular fibrillation, Stevens-Johnson syndrome, and rhabdomyolysis . The incidence of adverse effects (AEs) were reported in real-world studies (0.57, 95% CI: 0.43, 0.72) and randomized controlled trials (RCTs) (0.59, 95% CI: 0.42–0.76) .

properties

IUPAC Name

(2R)-2-acetamido-N-benzyl-3-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPJLAIAVCUEMN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057666
Record name Lacosamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Lacosamide is a white to light yellow powder. It is sparingly soluble in water and slightly soluble in acetonitrile and ethanol.
Record name Lacosamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

It is proposed that lacosamide's inhibition of sodium channels is responsible for analgesia. Lacosamide may be selective for inhibiting depolarized neurons rather than neurons with normal resting potentials. Pain and nociceptor hyperexcitability are associated with neural membrane depolarization. Lacosamide binds to collapsin response mediator protein-2 (CRMP-2), a phosphoprotein which is expressed primarily in the nervous system and is involved in neuronal differentiation and control of axonal outgrowth. The role CRMP-2 of binding in seizure control is hasn't been elucidated.
Record name Lacosamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lacosamide

CAS RN

175481-36-4
Record name Lacosamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175481-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lacosamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lacosamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lacosamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lacosamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563KS2PQY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

140-146˚C
Record name Lacosamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lacosamide
Reactant of Route 2
Reactant of Route 2
Lacosamide
Reactant of Route 3
Reactant of Route 3
Lacosamide
Reactant of Route 4
Reactant of Route 4
Lacosamide
Reactant of Route 5
Reactant of Route 5
Lacosamide
Reactant of Route 6
Reactant of Route 6
Lacosamide

Citations

For This Compound
18,800
Citations
P Doty, GD Rudd, T Stoehr, D Thomas - Neurotherapeutics, 2007 - Elsevier
… of intravenous lacosamide (30- and 60-minute infusion) as replacement for oral lacosamide … were comparable for intravenous and oral lacosamide. The efficacy and safety results from …
Number of citations: 190 www.sciencedirect.com
E Perucca, U Yasothan, G Clincke… - Nature Reviews Drug …, 2008 - go.gale.com
… effects of lacosamide are not yet clear. In vitro studies have identified two properties of lacosamide that might be relevant to its therapeutic effects (8-11). First, lacosamide selectively …
Number of citations: 104 go.gale.com
BK Beyreuther, J Freitag, C Heers… - CNS drug …, 2007 - Wiley Online Library
Lacosamide (LCM), (SPM 927, (R)‐2‐acetamido‐N‐benzyl‐3‐methoxypropionamide, previously referred to as harkoseride or ADD 234037) is a member of a series of functionalized …
Number of citations: 408 onlinelibrary.wiley.com
J Li, M Sun, X Wang - Expert Opinion on Drug Safety, 2020 - Taylor & Francis
… Areas covered: The present review aims to summarize the adverse effects of lacosamide … of lacosamide have also been gradually discovered. The review showed that lacosamide is …
Number of citations: 38 www.tandfonline.com
W Cawello - Clinical pharmacokinetics, 2015 - Springer
… 50 % of lacosamide and O-desmethyl-lacosamide were cleared from the systemic circulation during a standard 4-h haemodialysis [28]. The volume of distribution for lacosamide is …
Number of citations: 87 link.springer.com
MA Rogawski, A Tofighy, HS White, A Matagne, C Wolff - Epilepsy research, 2015 - Elsevier
… drawn to lacosamide because of its high oral potency and stereoselectivity. Lacosamide is also … At doses greater than those required to confer protection in the MES test, lacosamide …
Number of citations: 189 www.sciencedirect.com
V Biton, WE Rosenfeld, J Whitesides, NB Fountain… - …, 2008 - Wiley Online Library
… to intravenous lacosamide and oral placebo received colorless lacosamide solution for … oral dose of lacosamide in the open-label trial. Intravenous doses of lacosamide or placebo were …
Number of citations: 137 onlinelibrary.wiley.com
S Chung, MR Sperling, V Biton, G Krauss, D Hebert… - …, 2010 - Wiley Online Library
… Patients randomized to lacosamide showed large reductions … % for lacosamide 400 mg/day and 93.0% for lacosamide 600 … Discussion: Adjunctive treatment with lacosamide 400 and …
Number of citations: 360 onlinelibrary.wiley.com
P Halász, R Kälviäinen… - …, 2009 - Wiley Online Library
Purpose: To evaluate the efficacy and safety of lacosamide (200 and 400 mg/day) when added to one to three concomitant antiepileptic drugs (AEDs) in patients with uncontrolled partial…
Number of citations: 419 onlinelibrary.wiley.com
AC Errington, L Coyne, T Stöhr, N Selve, G Lees - Neuropharmacology, 2006 - Elsevier
Lacosamide (LCM) is anticonvulsant in animal models and is in phase 3 assessment for epilepsy and neuropathic pain. Here we seek to identify cellular actions for the new drug and …
Number of citations: 155 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.